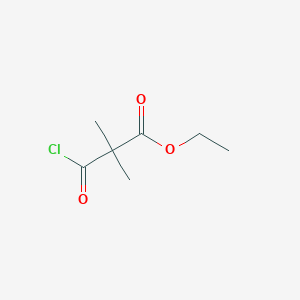

3-(2-Chlorophenyl)-3-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would involve providing a basic overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including any reactions and reagents used.Molecular Structure Analysis

This would involve analyzing the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and any products formed during these reactions.Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, efficiently react with various terminal alkynes to form (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This reaction uses catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, and is performed in N, N-dimethylformamide at room temperature, producing reasonable yields (Kobayashi et al., 2008).

Cytotoxic Activity and Potential as CDK8 Kinase Inhibitors

- Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, have been synthesized and demonstrated significant anti-tumor activities. These complexes exhibit inhibitory actions on human colorectal carcinoma cells, suggesting potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Antimicrobial Activity

- Compounds derived from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, structurally related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, have been explored for their antimicrobial activities. These include chlorination, bromination, and condensation reactions, yielding novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones with potential antimicrobial properties (Hassanin et al., 2012).

Environmental Applications

- 3-Chlorophenol, structurally related to 3-(2-Chlorophenyl)-3-oxopropanoic acid, has been studied for removal from aqueous media using hydrophobic deep eutectic solvents. This research is crucial due to the environmental and health risks associated with chlorophenols, highlighting the importance of efficient removal techniques from water sources (Adeyemi et al., 2020).

Safety And Hazards

This would involve studying any potential safety risks or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Orientations Futures

This would involve discussing potential areas for future research, such as new synthesis methods, applications, or investigations into its mechanism of action.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIJVLLYFOYDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504148 |

Source

|

| Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-3-oxopropanoic acid | |

CAS RN |

76103-96-3 |

Source

|

| Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)